KadsulignanD

Description

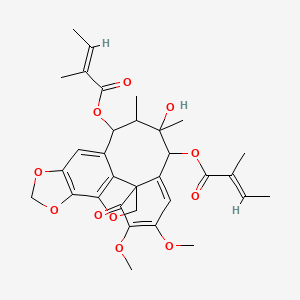

Kadsulignan D is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura longipedunculata (Schisandraceae), a plant traditionally used in East Asian medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it features a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring, a hallmark of lignans from this genus. Its molecular formula is C28H30O9, and it has been characterized using spectroscopic methods, including NMR and mass spectrometry .

Properties

Molecular Formula |

C32H36O11 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

[14-hydroxy-18,19-dimethoxy-13,14-dimethyl-15-[(E)-2-methylbut-2-enoyl]oxy-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)28(43-30(35)16(4)10-2)19-12-20(37-7)25(38-8)27(33)32(19)13-39-26-22(32)18(23)11-21-24(26)41-14-40-21/h9-12,17,23,28,36H,13-14H2,1-8H3/b15-9+,16-10+ |

InChI Key |

CFIUOXCHUGBSDK-KAVGSWPWSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanD involves multiple steps, starting from simple organic molecules. The synthetic route typically includes the following steps :

Formation of the core structure: This involves the use of reagents such as TMPMgBr and Cy2BCl, followed by reactions with TiCl4, LiH, and MeMgBr.

Functional group modifications: Various functional groups are introduced or modified using reagents like KHF2, S-Phos Pd-G2, and K3PO4.

Final assembly: The final steps involve the use of reagents such as IBX, NaBH4, and Ru(bpy)3(PF6)2 under blue light to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

KadsulignanD undergoes various types of chemical reactions, including:

Oxidation: Using reagents like IBX and NaBH4.

Reduction: Involving reagents such as NaBH4.

Substitution: Using reagents like Allyl-Br and Cs2CO3.

Common Reagents and Conditions

Oxidation: IBX in the presence of NaBH4.

Reduction: NaBH4 under mild conditions.

Substitution: Allyl-Br and Cs2CO3 in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace existing functional groups with new ones .

Scientific Research Applications

KadsulignanD has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of KadsulignanD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Key Observations :

- Side Chain Influence : Schisantherin A’s ester moiety correlates with stronger hepatoprotective activity, absent in Kadsulignan D .

Pharmacological Activity

- Anti-inflammatory Activity: Kadsulignan D inhibits NO production (IC50: 12.5 μM), outperforming Kadsulignan C (IC50: >50 μM) but underperforming Schisantherin A (IC50: 8.2 μM) .

- Antioxidant Capacity : In DPPH radical scavenging assays, Kadsulignan D (EC50: 45 μM) shows moderate activity, comparable to Kadsulignan E but weaker than epigallocatechin gallate (EC50: 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.